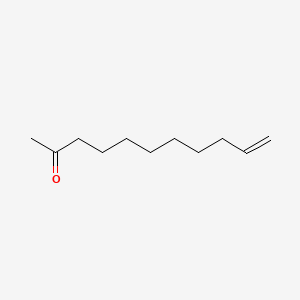
10-Undecen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Undecen-2-one: is an organic compound with the molecular formula C11H20O . It belongs to the class of ketones, characterized by a carbonyl group bonded to two carbon atoms. This compound is also known by its IUPAC name, undec-10-en-2-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Undecen-2-one can be synthesized through various methods. One common synthetic route involves the oxidation of 10-undecen-1-ol . This reaction typically uses oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic processes. The hydroformylation of 1-decene followed by oxidation is a widely used method. This process involves the addition of a formyl group to the double bond of 1-decene, followed by oxidation to form the ketone .
Chemical Reactions Analysis
Types of Reactions
10-Undecen-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction of the carbonyl group can yield secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like Grignard reagents or amines can be employed
Major Products Formed
Oxidation: Forms carboxylic acids.
Reduction: Yields secondary alcohols.
Substitution: Produces various substituted ketones depending on the nucleophile used
Scientific Research Applications
10-Undecen-2-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the fragrance industry due to its pleasant odor and as a flavoring agent
Mechanism of Action
The mechanism of action of 10-Undecen-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various adducts, influencing biological pathways and processes .
Comparison with Similar Compounds
10-Undecen-2-one can be compared with other similar compounds, such as:
10-Undecen-1-ol: An alcohol with a similar structure but different functional group.
10-Undecenal: An aldehyde with a similar carbon chain length.
2-Undecanone: A ketone with a similar structure but different position of the double bond.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties .
Properties
CAS No. |
36219-73-5 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
undec-10-en-2-one |
InChI |
InChI=1S/C11H20O/c1-3-4-5-6-7-8-9-10-11(2)12/h3H,1,4-10H2,2H3 |
InChI Key |
FJHNSGVMPSITEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCC=C |
boiling_point |
254.00 to 255.00 °C. @ 760.00 mm Hg |
density |
0.843-0.847 |
physical_description |
Colourless to pale yellow liquid; Citrus, fatty aroma |
solubility |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















